2-(Chloromethyl)-5-(methylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridine ring, with the chloromethyl and methylsulfonyl groups attached at the 2nd and 5th positions, respectively. The presence of the nitrogen in the ring, the chlorine in the chloromethyl group, and the sulfur in the methylsulfonyl group would likely result in a molecule with regions of positive and negative charge, leading to interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloromethyl and methylsulfonyl groups. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the methylsulfonyl group could participate in a variety of reactions due to the presence of the sulfur dioxide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfur dioxide group and the polarizable chlorine atom could result in a compound with relatively high melting and boiling points for its molecular weight .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-(Chloromethyl)-5-(methylsulfonyl)pyridine” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the chloromethyl group, as well as health hazards due to the potential toxicity of the compound .
Future Directions
Properties
CAS No. |
1196151-88-8 |
---|---|
Molecular Formula |
C7H8ClNO2S |
Molecular Weight |
205.66 g/mol |
IUPAC Name |
2-(chloromethyl)-5-methylsulfonylpyridine |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 |
InChI Key |
DDUPPYNRMUFZQX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CCl |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.